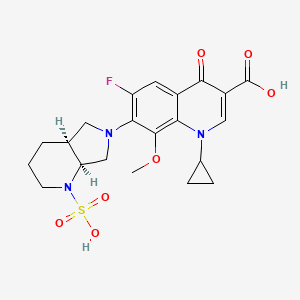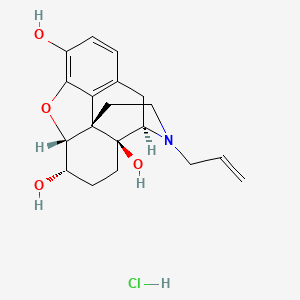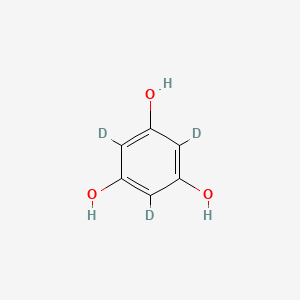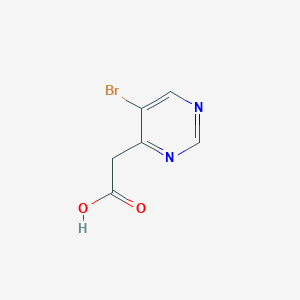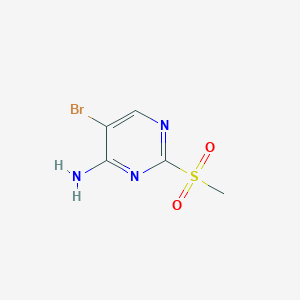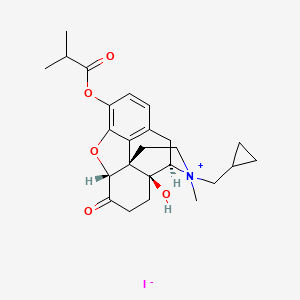
O-Isobutyryl N-Methyl Naltrexone Iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O-Isobutyryl N-Methyl Naltrexone Iodide is a complex organic compound with a unique structure This compound belongs to the class of morphinan derivatives, which are known for their diverse pharmacological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of O-Isobutyryl N-Methyl Naltrexone Iodide involves several steps, starting from readily available precursors. The key steps include:
Formation of the Morphinan Core: The initial step involves the construction of the morphinan core through a series of cyclization reactions.
Introduction of Functional Groups:
Final Iodination: The final step involves the iodination of the compound to obtain the desired iodide salt.
Industrial Production Methods
Industrial production of this compound typically involves optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
O-Isobutyryl N-Methyl Naltrexone Iodide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to open the epoxide ring.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized for different applications.
科学研究应用
O-Isobutyryl N-Methyl Naltrexone Iodide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including analgesic and anti-inflammatory effects.
Medicine: It is investigated for its potential therapeutic applications in pain management and other medical conditions.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of O-Isobutyryl N-Methyl Naltrexone Iodide involves its interaction with specific molecular targets and pathways. The compound is known to bind to opioid receptors, leading to the modulation of pain signals and other physiological responses. The presence of the epoxide ring and other functional groups enhances its binding affinity and selectivity for these receptors.
相似化合物的比较
Similar Compounds
Morphine: A well-known opioid analgesic with a similar morphinan core structure.
Codeine: Another opioid analgesic with a similar structure but different functional groups.
Oxycodone: A semi-synthetic opioid with a similar core structure but different substituents.
Uniqueness
O-Isobutyryl N-Methyl Naltrexone Iodide is unique due to the presence of the cyclopropylmethyl group and the epoxide ring, which confer distinct chemical and pharmacological properties compared to other similar compounds.
属性
CAS 编号 |
1048360-09-3 |
|---|---|
分子式 |
C25H32INO5 |
分子量 |
553.4 g/mol |
IUPAC 名称 |
[(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a-hydroxy-3-methyl-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-9-yl] 2-methylpropanoate;iodide |
InChI |
InChI=1S/C25H32NO5.HI/c1-14(2)23(28)30-18-7-6-16-12-19-25(29)9-8-17(27)22-24(25,20(16)21(18)31-22)10-11-26(19,3)13-15-4-5-15;/h6-7,14-15,19,22,29H,4-5,8-13H2,1-3H3;1H/q+1;/p-1/t19-,22+,24+,25-,26?;/m1./s1 |
InChI 键 |
FXDRXEPBIKHKNU-KLNDCSAKSA-M |
SMILES |
CC(C)C(=O)OC1=C2C3=C(CC4C5(C3(CC[N+]4(C)CC6CC6)C(O2)C(=O)CC5)O)C=C1.[I-] |
手性 SMILES |
CC(C)C(=O)OC1=C2C3=C(C[C@@H]4[C@]5([C@]3(CC[N+]4(C)CC6CC6)[C@@H](O2)C(=O)CC5)O)C=C1.[I-] |
规范 SMILES |
CC(C)C(=O)OC1=C2C3=C(CC4C5(C3(CC[N+]4(C)CC6CC6)C(O2)C(=O)CC5)O)C=C1.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 6-(hydroxymethyl)pyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B1512211.png)
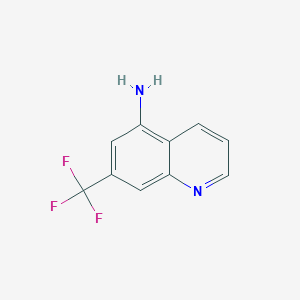
![8-Methoxy-3,4-dihydro-1H-benzo[c]azepin-5(2H)-one hydrochloride](/img/structure/B1512218.png)
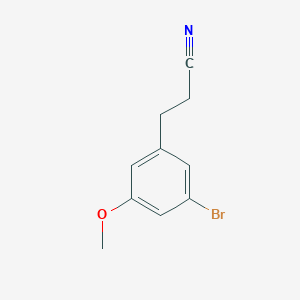
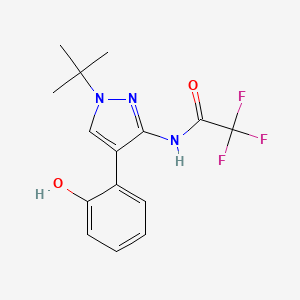
![6-Bromo-4H-cyclopenta[D]pyrimidin-4-one](/img/structure/B1512233.png)
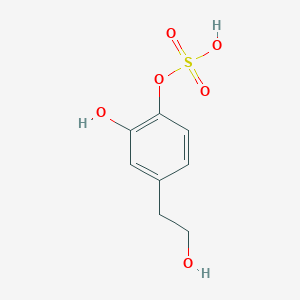
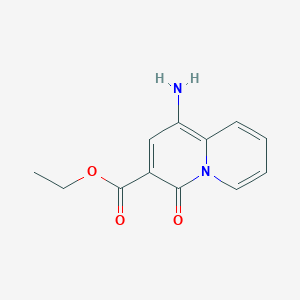
![Ammonium [(2R,5S)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolan-2-yl]methyl hydrogen phosphate](/img/structure/B1512240.png)
